(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Flavor & Fragrance Asymmetric Synthesis Cooling Agent Intermediates

Procure (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7) with fixed stereochemistry essential for enantiopure synthesis of WS-3 and related cooling agents. This chiral intermediate eliminates costly resolution steps and ensures regulatory-compliant sensory profiles in oral care, confectionery, and tobacco applications. Also serves as chiral auxiliary for diastereomeric separations and advanced photoinitiators.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 16052-40-7
Cat. No. B095772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
CAS16052-40-7
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)O)C(C)C
InChIInChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10-/m1/s1
InChIKeyMNVSUVYRIVXDBK-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7): A Stereochemically Defined Menthane Carboxylic Acid for Chiral Synthesis and Cooling Agent Intermediates


(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7), also known as (-)-menthylformic acid or (1R,3R,4S)-p-menthane-3-carboxylic acid, is a chiral cyclohexane carboxylic acid derivative of the monoterpene menthol [1]. This compound exists as a solid with a melting point of 66–69°C and is commercially available with a purity specification of 97% . Its fixed (1R,2S,5R) stereochemistry is essential for applications in asymmetric synthesis and as a key intermediate in the production of high-value cooling agents such as N-ethyl-p-menthane-3-carboxamide (WS-3), which provide physiological cooling without the minty odor or harsh notes associated with menthol [2].

Why Procurement Cannot Substitute (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7) with Generic Menthane Carboxylic Acids


Substitution with racemic mixtures or alternative menthane carboxylic acid isomers (e.g., (1S,2R,5R) enantiomers or neo-isomers) is not feasible due to the critical role of stereochemistry in downstream chiral recognition and biological activity [1]. The (1R,2S,5R) configuration is essential for the formation of diastereomerically pure intermediates used in the synthesis of enantiopure cooling agents such as WS-3 and WS-1 [2]. Use of generic or racemic material would compromise stereochemical purity, leading to reduced cooling efficacy, altered sensory profiles, and potential regulatory non-compliance in flavor and fragrance applications [3]. Furthermore, the solid physical form and well-defined melting point of this specific stereoisomer facilitate easier handling, storage, and quality control compared to liquid or low-melting analogs .

Quantitative Differentiation Evidence for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7)


Stereochemical Purity Enables Exclusive Synthesis of Enantiopure WS-3 Cooling Agent

The (1R,2S,5R) stereoisomer is the exclusive precursor for the synthesis of (1R,2S,5R)-N-ethyl-p-menthane-3-carboxamide (WS-3), a leading cooling agent. In contrast, the (1S,2R,5R) isomer yields the neo-WS-1 compound, which exhibits a different cooling profile. Use of racemic or alternate stereoisomers results in mixtures that require costly separation and diminish the desired sensory characteristics [1]. The stereochemical purity of CAS 16052-40-7 ensures direct access to the target enantiomer without additional resolution steps [2].

Flavor & Fragrance Asymmetric Synthesis Cooling Agent Intermediates

Solid Physical Form and Melting Point Facilitate Handling and QC

The compound is a solid at room temperature with a reported melting point range of 66–69°C . This contrasts with many structurally related menthane derivatives (e.g., menthol, melting point 42–45°C) and alternative menthane carboxylic acids that are liquids at ambient conditions [1]. The solid form simplifies weighing, storage, and purity verification via melting point analysis, reducing handling errors and ensuring batch-to-batch consistency .

Chemical Procurement Quality Control Physical Properties

Computed LogP and PSA Predict Favorable Pharmacokinetic Properties

The computed XLogP3 value of 3.4 and polar surface area (PSA) of 37.3 Ų for (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid [1] indicate moderate lipophilicity and low polarity, respectively. These values are comparable to those of menthol (XLogP3 3.0, PSA 20.2 Ų) and suggest good membrane permeability and potential for oral bioavailability [2]. While not a direct measure of efficacy, these computed parameters guide medicinal chemists in selecting building blocks with favorable drug-like properties for lead optimization [3].

Drug Discovery ADME Prediction Physicochemical Properties

Optimal Procurement and Application Scenarios for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7)


Synthesis of High-Purity Cooling Agents (WS-3, WS-1)

This stereoisomer is the essential starting material for the production of N-ethyl-p-menthane-3-carboxamide (WS-3) and related cooling agents. Its (1R,2S,5R) configuration ensures direct access to the desired enantiomer, avoiding costly chiral resolution steps and enabling the manufacture of cooling agents with a clean, non-minty sensory profile for use in oral care, confectionery, and tobacco products [1].

Chiral Building Block for Asymmetric Synthesis

Due to its fixed stereochemistry and carboxylic acid functionality, the compound serves as a valuable chiral auxiliary or resolving agent. It can be used to prepare diastereomeric esters for the chromatographic separation of racemic carboxylic acids or to introduce chiral handles into complex molecules, particularly in the synthesis of terpenoid natural products and pharmaceuticals [2].

Photoinitiator Synthesis for Helix-Sense-Selective Polymerization

The compound has been utilized in the synthesis of chiral bisacylphosphine oxide photoinitiators, such as (-)-bis(menthylformyl)phenylphosphine oxide (BMPPO). These initiators enable the helix-sense-selective radical photopolymerization of bulky methacrylate monomers, yielding optically active polymers with controlled helical conformations for advanced material applications [3].

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